Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters. It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which imparts unique chemical properties to the molecule. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(3-fluoro-4-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 5-(3-fluoro-4-methoxyphenyl)-5-oxovaleric acid.
Reduction: 5-(3-fluoro-4-methoxyphenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets in biological systems. The fluoro and methoxy groups on the phenyl ring enhance its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit the activity of these proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate can be compared with other similar compounds, such as:
Ethyl 5-(3-chloro-4-methoxyphenyl)-5-oxovalerate: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
Ethyl 5-(3-fluoro-4-hydroxyphenyl)-5-oxovalerate: Similar structure but with a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)10-7-8-13(18-2)11(15)9-10/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNUJJHTCDIXDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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